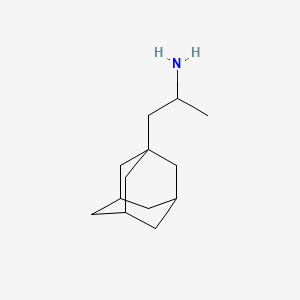

1-(1-Adamantyl)propan-2-amine

Übersicht

Beschreibung

1-(1-Adamantyl)propan-2-amine is a chemical compound with the molecular formula C13H23N . It is a derivative of adamantane, a tricyclic cage compound .

Synthesis Analysis

The synthesis of adamantane derivatives, including this compound, involves various methods. One approach involves the introduction of adamantane moieties on diamondoids such as adamantane, 2-azaadamantane, or diamantane by amide formation and reduction to the corresponding amine . Another method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one .Molecular Structure Analysis

The molecular structure of this compound consists of a nitrogen atom bonded to a propyl group and an adamantyl group . The adamantyl group is a tricyclic cage-like structure that is superimposable on the diamond lattice .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

1-(1-Adamantyl)propan-2-amine and its derivatives have been a subject of interest in the field of synthetic chemistry. Research studies have focused on synthesizing various compounds in this series, demonstrating the flexibility and potential of this chemical structure for creating diverse molecules. For example, 4-(1-Adamantyl)-1-aminobutan-3-one hydrochlorides were synthesized using the Mannich reaction, showcasing the compound's versatility in creating new chemical entities (Makarova, Moiseev, & Zemtsova, 2002). Additionally, research into incorporating the 2-(1-adamantyl)-2-propyloxycarbonyl (Ad-POC) protecting group into amines further illustrates the compound's utility in synthetic chemistry (Mcclure & Sieber, 2000).

Antiviral and Antimicrobial Properties

This compound derivatives have shown promising antiviral and antimicrobial properties. Research exploring adamantyl-containing aminoketones and their derivatives revealed significant antiviral activity, indicating the potential of these compounds in the development of new antiviral drugs (Makarova et al., 2003). Similarly, compounds such as 1-[4-(1-adamantyl)phenoxy]-3-amino-2-propanol have demonstrated a high level of antimicrobial activity, further underscoring the biomedical applications of this chemical family (Korotkii et al., 2009).

Potential in Drug Development

The structure of this compound lends itself to modification and experimentation in drug development. Studies on fluorescent heterocyclic adamantane amines, for example, have shown that these derivatives possess multifunctional neuroprotective activity, indicating their potential as novel drugs in neurology (Joubert, van Dyk, Green, & Malan, 2011). This highlights the compound's relevance in creating new therapeutic agents, especially in the field of neurology and psychiatry.

Safety and Hazards

Zukünftige Richtungen

Adamantane derivatives, including 1-(1-Adamantyl)propan-2-amine, have potential applications in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . There is also a growing interest in the use of diamondoids for diamond formation .

Wirkmechanismus

Target of Action

Adamantane derivatives are known to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .

Mode of Action

It’s known that adamantane moieties can be introduced on diamondoids such as adamantane, 2-azaadamantane, or diamantane by amide formation and reduction to the corresponding amine . This process is performed in a straightforward and easy way by amidation under Schotten–Baumann conditions and reduction with BH3·THF .

Biochemical Pathways

It’s known that adamantane derivatives can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .

Pharmacokinetics

The incorporation of adamantane fragments in pharmaceuticals is known to improve the lipophilicity and stability of drugs .

Result of Action

The introduction of adamantane moieties on diamondoids has been studied in terms of structural properties towards the perspective of transformation into nanodiamonds .

Action Environment

The effect of bulkiness and steric strain on out-of-planarity of amide bonds and the kinetics and thermodynamics of amide bond rotation have been studied .

Biochemische Analyse

Biochemical Properties

It is known that the adamantyl group can interact with various biomolecules

Molecular Mechanism

It is known that adamantane derivatives can have high reactivity, offering extensive opportunities for their utilization in the synthesis of various functional adamantane derivatives

Eigenschaften

IUPAC Name |

1-(1-adamantyl)propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N/c1-9(14)5-13-6-10-2-11(7-13)4-12(3-10)8-13/h9-12H,2-8,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZRZEBNCIWGCDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC12CC3CC(C1)CC(C3)C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60960474 | |

| Record name | 1-(Adamantan-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60960474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56558-33-9, 39978-69-3 | |

| Record name | Adamantylamphetamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056558339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Adamantan-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60960474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

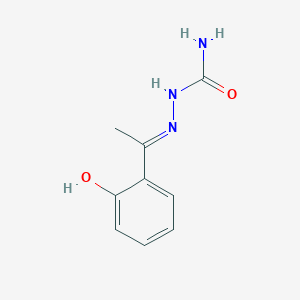

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(Hydroxymethyl)-2-pyridyl]benzonitrile](/img/structure/B3021511.png)

![2-Hydrazinylthiazolo[5,4-b]pyridine](/img/structure/B3021512.png)

![2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3021515.png)